N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine is an organophosphorus compound known for its unique chemical properties and applications in various fields of science and industry. This compound features two diphenylphosphoryl groups attached to an ethane-1,2-diamine backbone, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine typically involves the reaction of diphenylphosphine with ethane-1,2-diamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process involves the use of high-purity reagents and solvents to achieve optimal yields and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups back to phosphines.
Substitution: The compound can participate in substitution reactions where the phosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphine derivatives .
Scientific Research Applications
N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a chelating agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N1,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
Bis(diphenylphosphino)methane: Another bidentate ligand with similar applications.
N,N’-Dimethyl-N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine: A related compound with applications in coordination chemistry.
Uniqueness
N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine is unique due to its specific structure, which allows for the formation of highly stable complexes with a wide range of metal ions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
68745-29-9 |
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Molecular Formula |
C28H30N2O2P2 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N,N'-bis(diphenylphosphorylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C28H30N2O2P2/c31-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)23-29-21-22-30-24-34(32,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
InChI Key |
HGTHTBSMIHPMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CNCCNCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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